molecular formula C10H6Cl2O2S B8296305 2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene

Cat. No.: B8296305
M. Wt: 261.12 g/mol
InChI Key: GAWKCMSRDFAUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene is a useful research compound. Its molecular formula is C10H6Cl2O2S and its molecular weight is 261.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6Cl2O2S

Molecular Weight

261.12 g/mol

IUPAC Name

1-(6,7-dichloro-5-hydroxy-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H6Cl2O2S/c1-4(13)7-3-5-2-6(14)8(11)9(12)10(5)15-7/h2-3,14H,1H3

InChI Key

GAWKCMSRDFAUFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C(=C2S1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.5 g of 2-acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene and 95 g of pyridine hydrochloride is heated at 185°-200° for four and one-half hours and allowed to cool. While still fluid in nature, the reaction mixture is poured onto ice and the resulting aqueous mixture is extracted three times with ethyl acetate. The organic fractions are combined, washed one time with water, two times with 2N hydrochloric acid, dried over anhydrous magnesium sulfate and evaporated. The residue is recrystallized from acetone-hexane to give 5.1 g of 2-acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene, mp 199°-201°.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One

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